

Application Notes and Protocols: Manganese(II) Iodide (MnI₂) in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese iodide

Cat. No.: B077458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of manganese compounds, including Manganese(II) Iodide (MnI₂), in the fabrication of perovskite solar cells (PSCs). The inclusion of manganese has been shown to enhance device efficiency, stability, and charge extraction properties. This document summarizes key quantitative data, provides detailed experimental procedures, and visualizes the fabrication workflows.

Introduction to Manganese in Perovskite Solar Cells

Manganese, a transition metal, has emerged as a promising dopant and additive in perovskite solar cell research. Its incorporation, whether in the hole transport layer (HTL), the perovskite absorber layer itself, or as a passivating agent, can lead to significant improvements in device performance and longevity. Key benefits observed include enhanced crystallinity of the perovskite film, better energy level alignment, reduced charge recombination, and improved stability against environmental factors.^{[1][2]} This document outlines three primary applications of manganese compounds in PSC fabrication: as a dopant in a Nickel Oxide (NiO_x) HTL, as a direct additive (MnI₂) to the perovskite precursor, and as Manganese Dioxide (MnO₂) nanoparticles for passivation.

Quantitative Performance Data

The following tables summarize the quantitative improvements in perovskite solar cell performance upon the incorporation of manganese compounds in different layers of the device.

Table 1: Performance of Perovskite Solar Cells with Manganese-Doped Nickel Oxide (Mn-NiO_x) Hole Transport Layer[1][2]

Dopant Concentration (mol%)	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)
0 (Pristine NiO _x)	14.71	0.98	20.54	73
0.5	17.35	1.01	21.18	81
1.0	16.58	1.00	21.05	79
2.0	15.82	0.99	20.78	77

Table 2: Performance of MAPbI₃ Perovskite Solar Cells with Direct MnI₂ Doping[3]

Dopant	Power Conversion Efficiency (PCE) (%)
Pristine MAPbI ₃	17.68
1% MnI ₂ excessive doping	19.09

Table 3: Performance of Perovskite Solar Cells with Manganese Dioxide (MnO₂) Nanoparticle Passivation[4]

Device Structure	Power Conversion Efficiency (PCE) (%)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)
ITO/RGO/TiO ₂ /CH ₃ NH ₃ PbI ₃ /Gr	8.64	16.25	47.48
ITO/RGO/TiO ₂ /CH ₃ NH ₃ PbI ₃ /Gr-MnO ₂	10.79	19.0	51.53

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of manganese compounds in perovskite solar cell fabrication.

Protocol for Fabrication of Mn-doped NiO_x Hole Transport Layer

This protocol is adapted from a study demonstrating enhanced hole extraction and conductivity in inverted perovskite solar cells.[\[1\]](#)[\[2\]](#)

Materials:

- Nickel(II) acetate tetrahydrate
- Manganese(II) acetate tetrahydrate
- 2-methoxyethanol
- Ethanolamine
- FTO-coated glass substrates
- Perovskite precursor solution (e.g., Cs_{0.05}FA_{0.81}MA_{0.14}Pb(Br_{0.15}I_{0.85})₃)
- PC61BM (Phenyl-C₆₁-butyric acid methyl ester)
- TBABF₄ (Tetrabutylammonium tetrafluoroborate)
- PEI (Polyethylenimine)
- Silver (Ag) for electrodes

Procedure:

- Substrate Cleaning:

- Clean FTO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 10 minutes each under ultra-sonication.
- Expose the substrates to UV-ozone for 25 minutes.
- Precursor Solution Preparation (for Mn-doped NiOx):
 - Prepare a stock solution of NiOx by dissolving nickel(II) acetate tetrahydrate in 2-methoxyethanol with ethanolamine as a stabilizer.
 - Prepare a manganese precursor solution by dissolving manganese(II) acetate tetrahydrate in 2-methoxyethanol.
 - Add the manganese precursor solution to the NiOx stock solution at desired molar ratios (e.g., 0.5 mol%, 1 mol%, 2 mol%).
- Deposition of Mn-doped NiOx HTL:
 - Spin-coat the prepared Mn-doped NiOx precursor solution onto the cleaned FTO substrates at 3000 rpm for 30 s.
 - Dry the films at 80°C for 10 minutes.
 - Sinter the samples in a high-temperature oven at 450°C for 1 hour.
- Perovskite Layer Deposition:
 - Prepare the perovskite precursor solution (e.g., a mixture of MABr, PbBr₂, FAI, PbI₂, and CsI in a DMSO:DMF solvent).
 - In a nitrogen-filled glovebox, deposit the perovskite layer via a two-step spin-coating process: 1200 rpm for 10 s, followed by 4500 rpm for 20 s.
 - During the second step, drip 300 µL of ethyl acetate onto the spinning substrate.
 - Anneal the film at 105°C for 1 hour.
- Device Completion:

- Deposit the electron transport layer (ETL), for example, by spin-coating a solution of PC61BM containing 2 mol% of TBABF4 in chlorobenzene at 3000 rpm for 30 s, followed by heating at 100°C for 10 min.
- Spin-coat a PEI solution on the PCBM layer at 5000 rpm for 30 s.
- Deposit 100 nm of Ag electrodes by thermal evaporation.

Protocol for Direct Doping of MnI2 into the Perovskite Absorber Layer

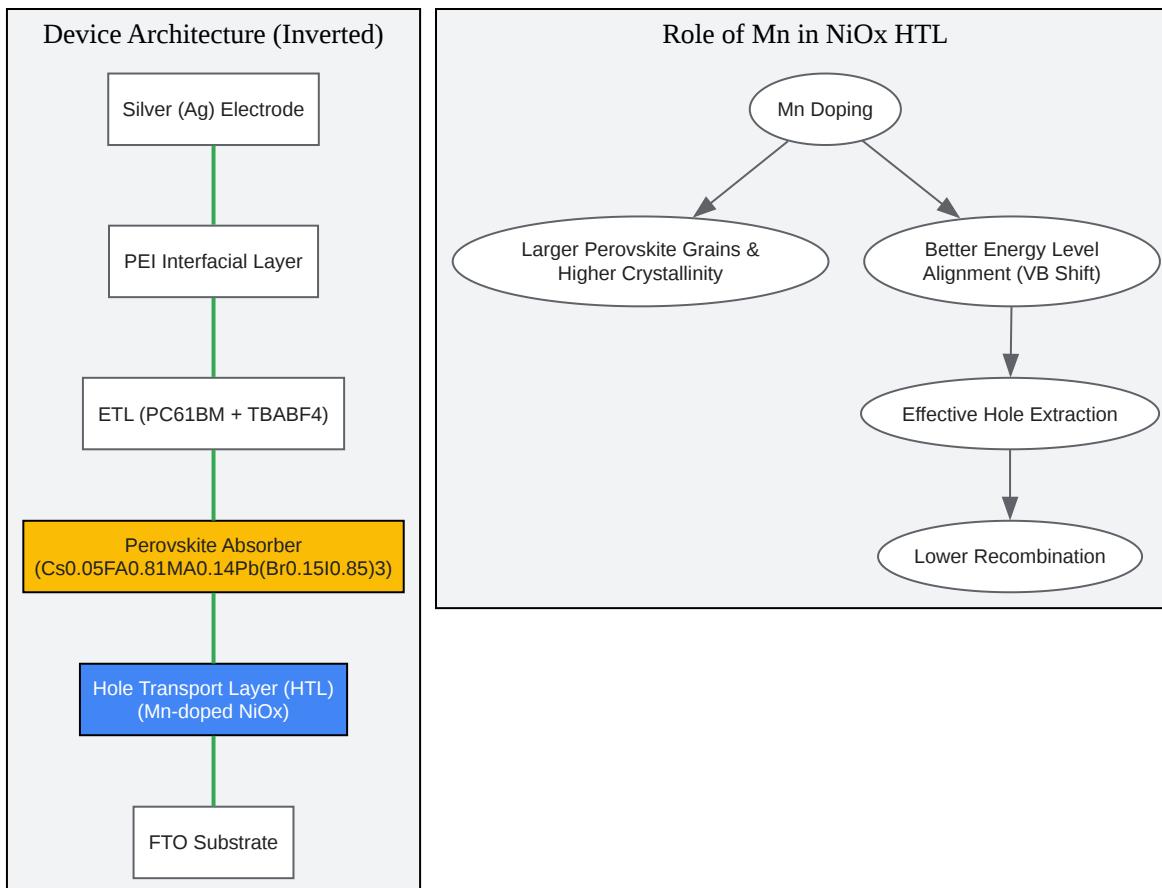
This protocol is based on the incorporation of MnI2 into a MAPbI3 perovskite film to improve crystal size and reduce recombination.[\[3\]](#)

Materials:

- Methylammonium iodide (MAI)
- Lead iodide (PbI2)
- Manganese(II) iodide (MnI2)
- N,N-Dimethylformamide (DMF)
- Substrates with appropriate transport layers (e.g., FTO/TiO2)

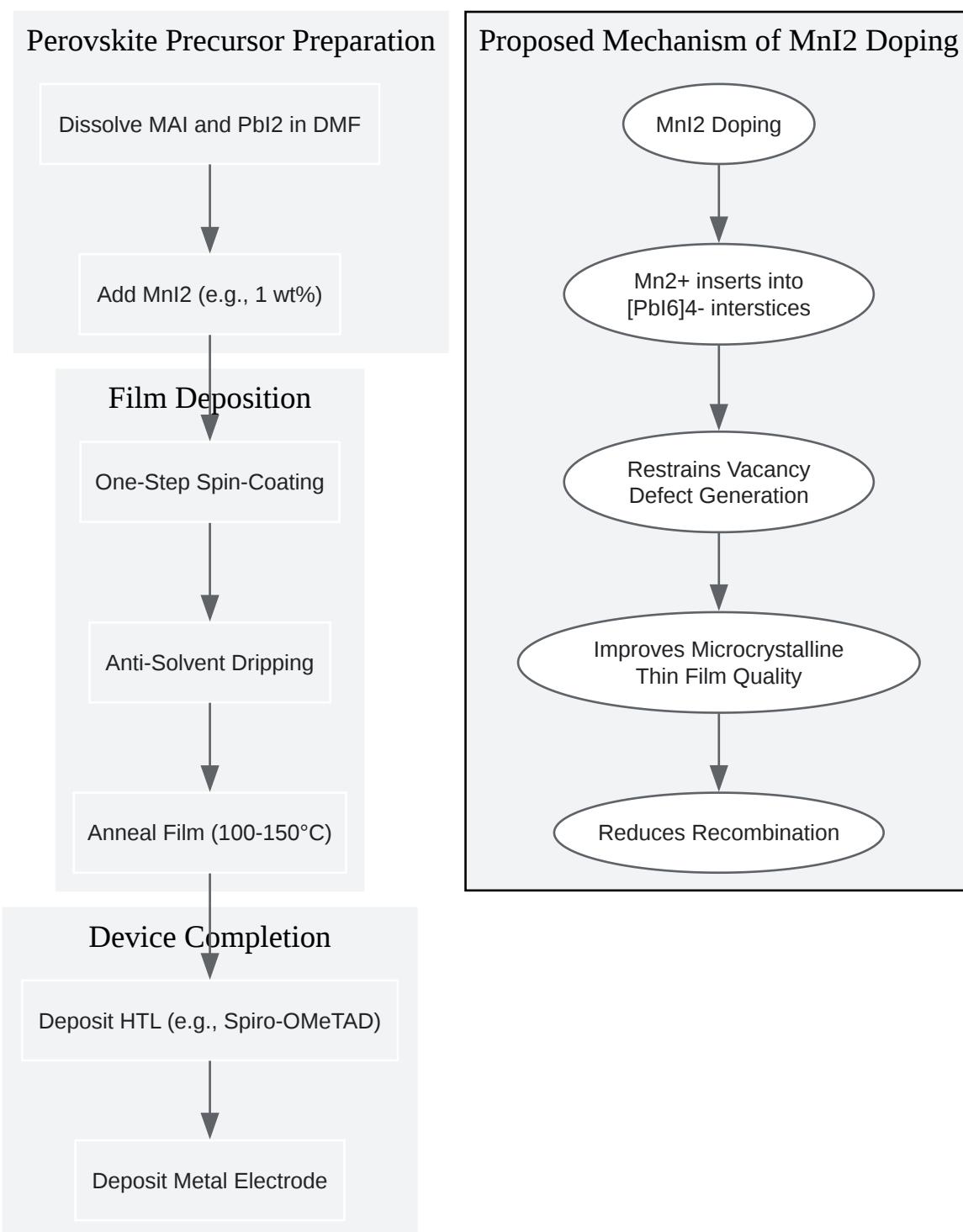
Procedure:

- Perovskite Precursor Preparation:
 - Prepare a standard MAPbI3 precursor solution by dissolving MAI and PbI2 in DMF.
 - For the doped solution, prepare a MAPb(1-x)MnxI3 precursor by substituting a molar percentage of PbI2 with MnI2 (e.g., x = 0.05, 0.125).
 - For excessive doping, add a specific percentage of MnI2 (e.g., 1 wt%) to the standard MAPbI3 precursor solution.


- Perovskite Film Deposition (One-Step Method):
 - Spin-coat the prepared precursor solution (either pristine or Mn-doped) onto the substrate. A typical one-step deposition involves spin-coating the precursor solution, followed by an anti-solvent dripping step (e.g., with chlorobenzene or toluene) to induce rapid crystallization.
 - Anneal the film at a temperature typically between 100°C and 150°C to complete the perovskite crystallization.
- Device Fabrication:
 - Complete the solar cell by depositing the hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) via spin-coating and thermal evaporation, respectively.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the structural relationships within the perovskite solar cells discussed.


[Click to download full resolution via product page](#)

Caption: Workflow for fabricating an inverted perovskite solar cell with a Mn-doped NiOx HTL.

[Click to download full resolution via product page](#)

Caption: Device structure and the role of Mn-doping in the NiOx hole transport layer.

[Click to download full resolution via product page](#)

Caption: Workflow for direct MnI₂ doping into the perovskite absorber layer and its mechanism.

Conclusion and Future Outlook

The incorporation of manganese compounds, particularly MnI₂ and Mn-doping in transport layers, presents a viable and effective strategy for enhancing the performance and stability of perovskite solar cells. The provided protocols offer a starting point for researchers to explore these benefits. Future research may focus on optimizing dopant concentrations, exploring different manganese precursors, and further elucidating the long-term stability effects under various operational stressors. The continued investigation into transition metal doping is a promising avenue for advancing perovskite photovoltaic technology towards commercialization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient and stable perovskite solar cells using manganese-doped nickel oxide as the hole transport layer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Manganese(II) Iodide (MnI₂) in Perovskite Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077458#mni2-for-perovskite-solar-cell-fabrication>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com